Benzo[d]oxazole-2,7-dicarbonitrile
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Overview
Description
Benzo[d]oxazole-2,7-dicarbonitrile is a heterocyclic compound that features a benzene ring fused to an oxazole ring with two cyano groups at positions 2 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazole-2,7-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with malononitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]oxazole-2,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The cyano groups in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products Formed: The major products formed from these reactions include substituted oxazoles, amine derivatives, and various functionalized benzoxazole compounds .
Scientific Research Applications
Benzo[d]oxazole-2,7-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]oxazole-2,7-dicarbonitrile and its derivatives often involves interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: For instance, certain derivatives have been shown to inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Benzo[d]oxazole-2,7-dicarbonitrile can be compared with other similar compounds such as:
Benzoxazole: Lacks the cyano groups and has different reactivity and applications.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring, leading to different biological activities.
Isoxazole: Features a different arrangement of the nitrogen and oxygen atoms in the ring, resulting in distinct chemical properties
Uniqueness: The presence of cyano groups in this compound imparts unique reactivity, making it a versatile intermediate for the synthesis of various functionalized derivatives.
Properties
Molecular Formula |
C9H3N3O |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
1,3-benzoxazole-2,7-dicarbonitrile |
InChI |
InChI=1S/C9H3N3O/c10-4-6-2-1-3-7-9(6)13-8(5-11)12-7/h1-3H |
InChI Key |
FBNBVZBEYNMXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C#N)C#N |
Origin of Product |
United States |
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